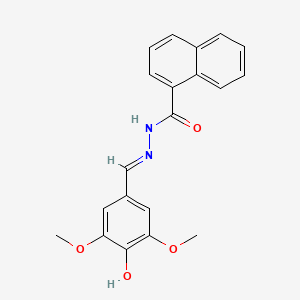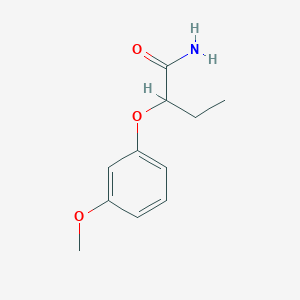
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, also known as NDHN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a hydrazone derivative of 1-naphthohydrazide and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is not well understood, but it is believed to involve the interaction of the compound with metal ions and/or proteins in biological systems. Its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to selectively bind to copper ions and exhibit fluorescence emission. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is its potential as a fluorescent probe for the detection of metal ions, particularly copper ions. Its anti-cancer activity also makes it a promising candidate for further study in cancer research. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its ability to be used in biological systems.
Direcciones Futuras
There are several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, including its potential as a fluorescent probe for the detection of other metal ions besides copper. Further studies are also needed to fully understand its anti-cancer activity and its mechanism of action. Additionally, modifications to the compound may improve its solubility in aqueous solutions and enhance its ability to be used in biological systems.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in scientific research. Its ability to selectively bind to copper ions and exhibit fluorescence emission makes it a promising candidate for the detection of copper ions in biological systems. This compound also shows potential as an anti-cancer agent, although further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been synthesized through various methods, including the condensation reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in ethanol under reflux conditions. The synthesized compound has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a promising candidate for the detection of copper ions in biological systems. This compound has also been studied for its potential anti-cancer activity, with some studies showing that it can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-17-10-13(11-18(26-2)19(17)23)12-21-22-20(24)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBHQWWBXOCJX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)



![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
